molecular formula C15H16FNO3S2 B12272924 2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide

2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B12272924
M. Wt: 341.4 g/mol
InChI Key: SPLYKIRHBUVQIV-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide group, a fluorine atom, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the sulfonamide group and the fluorine atom. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide: shares similarities with other benzothiophene derivatives and sulfonamide compounds.

    Benzothiophene derivatives: These compounds often exhibit interesting pharmacological properties and are used in drug development.

    Sulfonamide compounds: These compounds are known for their antibacterial activity and are used in various therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H16FNO3S2

Molecular Weight

341.4 g/mol

IUPAC Name

2-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16FNO3S2/c16-12-4-1-2-6-14(12)22(19,20)17-10-15(18)8-3-5-13-11(15)7-9-21-13/h1-2,4,6-7,9,17-18H,3,5,8,10H2

InChI Key

SPLYKIRHBUVQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=CC=C3F)O

Origin of Product

United States

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